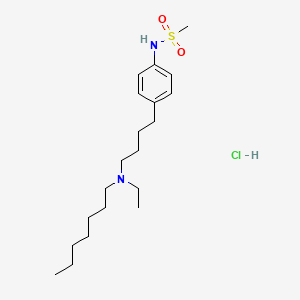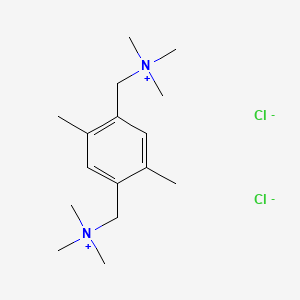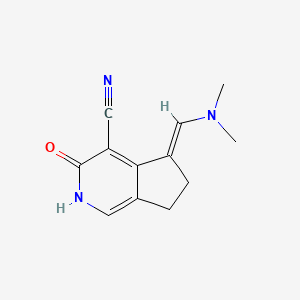
3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a pyrindine ring, a dimethylamino group, and a carbonitrile group, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of a pyrindine derivative, a dimethylamine source, and a nitrile group donor, with catalysts and solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound might be explored for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, the compound might be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile include other pyrindine derivatives, such as:
- 3,5,6,7-Tetrahydro-3-oxo-2H-2-pyrindine-4-carbonitrile
- 5-((Dimethylamino)methylene)-3-oxo-2H-2-pyrindine-4-carbonitrile
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties
Propiedades
Número CAS |
128767-21-5 |
|---|---|
Fórmula molecular |
C12H13N3O |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
(5E)-5-(dimethylaminomethylidene)-3-oxo-6,7-dihydro-2H-cyclopenta[c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C12H13N3O/c1-15(2)7-9-4-3-8-6-14-12(16)10(5-13)11(8)9/h6-7H,3-4H2,1-2H3,(H,14,16)/b9-7+ |
Clave InChI |
FWYGAGXENHPASQ-VQHVLOKHSA-N |
SMILES isomérico |
CN(C)/C=C/1\CCC2=CNC(=O)C(=C21)C#N |
SMILES canónico |
CN(C)C=C1CCC2=CNC(=O)C(=C21)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


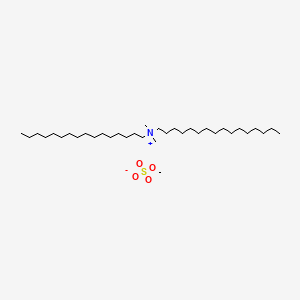
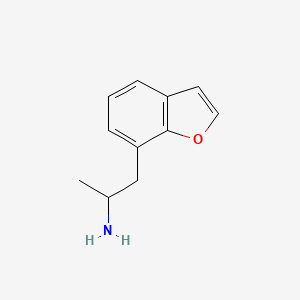
![methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12745588.png)


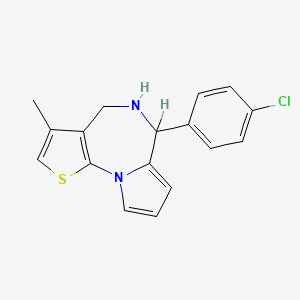
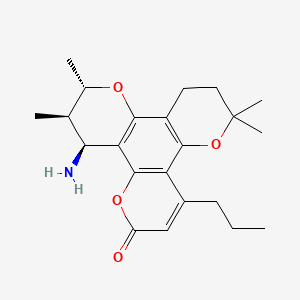
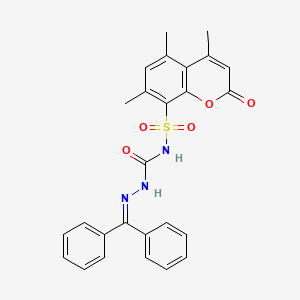
![(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12745648.png)
